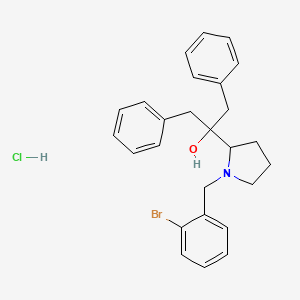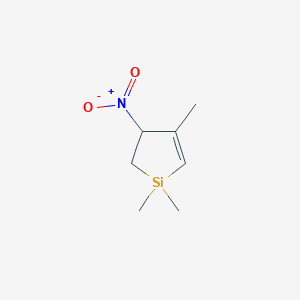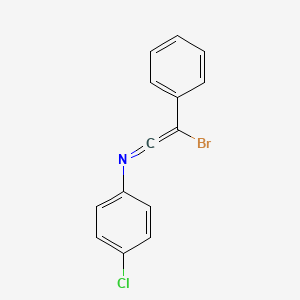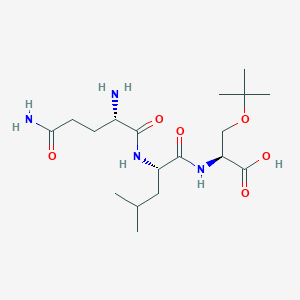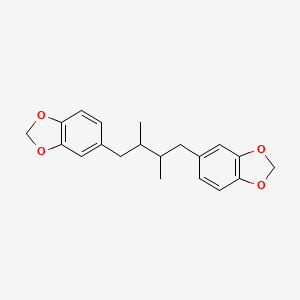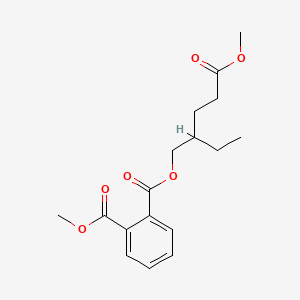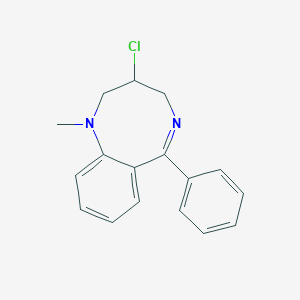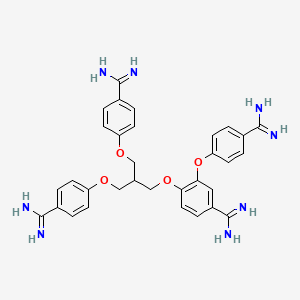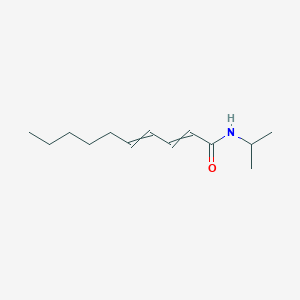
N-(Propan-2-yl)deca-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Propan-2-yl)deca-2,4-dienamide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)deca-2,4-dienamide typically involves the reaction of deca-2,4-dienoic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Propan-2-yl)deca-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amides or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(Propan-2-yl)deca-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Propan-2-yl)deca-2,4-dienamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4Z)-N-Isobutyl-2,4-decadienamide: This compound has a similar structure but differs in the position of the double bonds and the substituent on the amide nitrogen.
(2E,4Z)-N-(butan-2-yl)deca-2,4-dienamide: Another similar compound with variations in the carbon chain and substituents.
Uniqueness
N-(Propan-2-yl)deca-2,4-dienamide stands out due to its specific structural features, such as the isopropyl group and the conjugated double bonds
Propiedades
Número CAS |
78910-22-2 |
|---|---|
Fórmula molecular |
C13H23NO |
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
N-propan-2-yldeca-2,4-dienamide |
InChI |
InChI=1S/C13H23NO/c1-4-5-6-7-8-9-10-11-13(15)14-12(2)3/h8-12H,4-7H2,1-3H3,(H,14,15) |
Clave InChI |
FJDAETUVVQWSGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


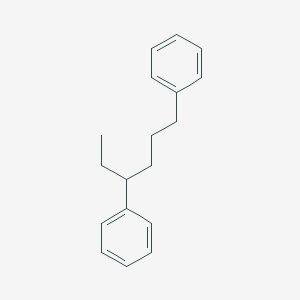
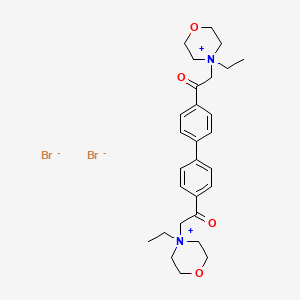
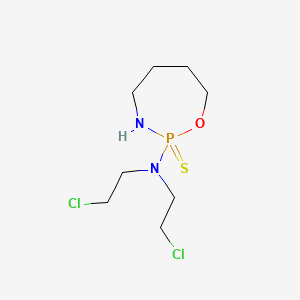
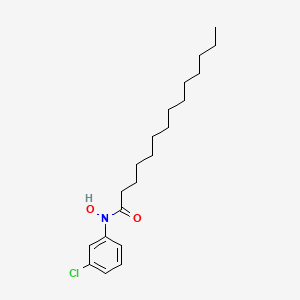
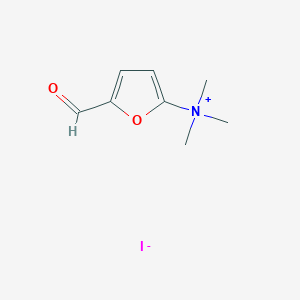
![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
